molecular formula C18H17Cl2N3OS B4767773 N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea

N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea

Cat. No. B4767773
M. Wt: 394.3 g/mol
InChI Key: LVUHVIBCKUTTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea, commonly known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AG490 is a potent inhibitor of Janus kinase 2 (JAK2), a tyrosine kinase that plays a critical role in various cellular processes, including cell growth, differentiation, and survival.

Scientific Research Applications

AG490 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. AG490 has been shown to inhibit the N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea/STAT3 signaling pathway, which is dysregulated in many cancers, including breast, lung, and prostate cancer. Inhibition of this pathway by AG490 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
AG490 has also been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. In these diseases, the JAK/STAT pathway is activated, leading to the production of pro-inflammatory cytokines. AG490 has been shown to inhibit the production of these cytokines and reduce inflammation in animal models of these diseases.

Mechanism of Action

AG490 acts as a selective inhibitor of N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea, a tyrosine kinase that plays a critical role in various cellular processes. This compound is activated by cytokines, growth factors, and hormones, leading to the phosphorylation of downstream targets, including STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it regulates gene expression. AG490 inhibits the phosphorylation of this compound, leading to the inhibition of downstream signaling pathways, including the JAK/STAT pathway.
Biochemical and Physiological Effects:
AG490 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of cytokine production. AG490 has also been shown to reduce inflammation in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

AG490 has several advantages as a research tool, including its potency and selectivity for N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea. AG490 can be used to study the role of this compound in various cellular processes, including cell growth, differentiation, and survival. However, AG490 also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on AG490, including the development of more potent and selective N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea inhibitors, the identification of new therapeutic applications for AG490, and the study of the mechanism of action of AG490 in various cellular processes. Additionally, the use of AG490 in combination with other therapies, such as chemotherapy or immunotherapy, may have synergistic effects in the treatment of cancer and other diseases.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3OS/c1-24-13-3-5-16-14(9-13)11(10-22-16)6-7-21-18(25)23-17-4-2-12(19)8-15(17)20/h2-5,8-10,22H,6-7H2,1H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUHVIBCKUTTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
Reactant of Route 4
Reactant of Route 4
N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
Reactant of Route 5
Reactant of Route 5
N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
Reactant of Route 6
Reactant of Route 6
N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.